molecular formula C14H18ClNO B5369514 1-AZOCANYL(3-CHLOROPHENYL)METHANONE

1-AZOCANYL(3-CHLOROPHENYL)METHANONE

Cat. No.: B5369514
M. Wt: 251.75 g/mol
InChI Key: YJHZYCNLIHGXPR-UHFFFAOYSA-N
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Description

1-Azocanyl(3-chlorophenyl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 3-chlorophenyl group linked to an eight-membered azocane ring via a methanone bridge, a structural motif found in compounds that modulate key neurological targets. Its core structure is related to a class of ketone-based intermediates utilized in the development of pharmacologically active molecules for central nervous system (CNS) studies . Researchers value this compound as a key synthetic intermediate or precursor for designing and synthesizing novel ligands that interact with neuronal receptors and enzymes . Its potential mechanism of action, inferred from structurally similar compounds, may involve interaction with neurotransmitter systems. Analogs incorporating the (3-chlorophenyl)methanone scaffold have been investigated for their inhibitory activity on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in cholinergic neurotransputation . Other related structures are explored as inhibitors of histone deacetylases (HDACs), specifically HDAC6, for potential application in neurodegenerative disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

azocan-1-yl-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHZYCNLIHGXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE typically involves the reaction of azocane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions: 1-AZOCANYL(3-CHLOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

1-AZOCANYL(3-CHLOROPHENYL)METHANONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and synthetic properties of 1-azocanyl(3-chlorophenyl)methanone analogs, alongside other chlorophenyl-containing methanones and related heterocycles:

Compound Name Molecular Weight (g/mol) Melting Point/Decomposition Temp. Synthesis Method Key Stability Features Reference
Di(1H-tetrazol-5-yl)methanone oxime Not reported 288.7°C (decomposition) Oxidation reactions; crystallization from mother liquor Stabilized by intermolecular H-bonds
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) Not reported 247.6°C (decomposition) Similar oxidation pathways; crystal formation Lower thermal stability than tetrazole analogs
(4-Chlorophenyl)(4-piperidyl)methanone hydrochloride 260.15 238–239°C Commercial synthesis (Kanto Reagents); hydrochloride salt formation High melting point; halogen-enhanced stability
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide ~212–260 (varies) Not reported Condensation of hydrazine hydrate with 3-chlorophenyl isothiocyanate Stabilized by aromatic and thioamide groups
3-Chlorophenyl pivalate 212.67 Not reported Esterification of 3-chlorophenol with pivaloyl chloride Lower molecular weight; ester functionality

Key Observations:

Thermal Stability: Tetrazole-based analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit superior thermal stability (decomposition >288°C) compared to hydrazine-linked compounds like 5,5′-(hydrazonomethylene)bis(1H-tetrazole) (247.6°C) . This is attributed to stronger hydrogen-bonding networks in tetrazole derivatives. The high melting point of (4-chlorophenyl)(4-piperidyl)methanone hydrochloride (238–239°C) suggests that halogenation and salt formation enhance thermal resilience .

Synthetic Pathways: Chlorophenyl-containing methanones are often synthesized via condensation (e.g., hydrazinecarbothioamides with aldehydes) or salt formation . Crystallization from reaction mother liquids (as seen in tetrazole derivatives) is a common purification step for azocanyl analogs .

Structural Influences on Reactivity :

  • The 3-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may slow nucleophilic attacks but enhance electrophilic substitution in arylidene-hydrazinyl-thiazolines .
  • Ester derivatives like 3-chlorophenyl pivalate prioritize hydrolytic stability over thermal resilience due to their ester linkages .

Research Findings and Implications

Hydrogen Bonding vs. Halogen Effects: Tetrazole-based methanones rely on hydrogen bonding for stability, whereas chlorophenyl-piperidyl methanones leverage halogenated aromatic rings and ionic interactions (in hydrochloride salts) .

Applications in Drug Design: Hydrazinecarbothioamide precursors (e.g., 2-arylidene-N-(3-chlorophenyl) derivatives) are intermediates for bioactive thiazoles, suggesting that this compound could serve as a scaffold for antimicrobial or anticancer agents .

Limitations :

  • Lower thermal stability of hydrazine-linked compounds may restrict high-temperature applications, necessitating structural modifications like salt formation or increased aromaticity .

Q & A

Q. What are the standard synthetic routes for preparing 1-Azocanyl(3-Chlorophenyl)Methanone?

The compound is typically synthesized via Friedel-Crafts acylation, where 3-chlorotoluene reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as reflux temperature and solvent choice (e.g., dichloromethane) are critical for yield optimization. Purification often involves distillation or recrystallization . Alternative methods include functionalizing pre-existing azocane scaffolds with chlorophenyl ketone groups through nucleophilic substitution or coupling reactions .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chlorophenyl and azocanyl moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography resolves stereochemistry and crystal packing .

Q. How does the chlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity at the carbonyl carbon, making it susceptible to nucleophilic attacks (e.g., Grignard reagents). This group also stabilizes intermediates in substitution reactions via resonance effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystallographic disorder. Validate computational models (e.g., DFT) by cross-referencing with high-resolution X-ray structures. Refinement software like SHELXL can reconcile differences by optimizing thermal parameters and occupancy rates .

Q. What strategies optimize yield in multi-step syntheses involving azocanyl and chlorophenyl groups?

Use flow chemistry to control exothermic reactions (e.g., acylations) and minimize side products. Kinetic studies via inline IR or mass spectrometry help identify rate-limiting steps. Catalytic systems, such as Pd-mediated cross-couplings, improve selectivity for azocane functionalization .

Q. How can machine learning enhance reaction pathway predictions for derivatives?

Tools like retrosynthetic analysis (e.g., using Reaxys or Pistachio databases) predict feasible routes by fragmenting the target molecule into synthons. Train models on reaction databases to prioritize pathways with high atom economy and low steric hindrance .

Q. What methodologies assess the compound’s kinase inhibition potential?

Perform in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Molecular docking studies (using AutoDock Vina) predict binding modes to ATP pockets. Cross-validate with cellular assays (e.g., Western blotting for phosphoprotein quantification) .

Q. How do steric and electronic effects impact stability under physiological conditions?

Evaluate hydrolytic stability via accelerated degradation studies at varying pH levels. The azocanyl ring’s strain and the chlorophenyl group’s electron deficiency may increase susceptibility to hydrolysis. Stabilize the compound using prodrug strategies (e.g., esterification) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing biological activity datasets?

Apply multivariate analysis (e.g., PCA) to identify structure-activity relationships (SAR). Use Bayesian models to account for variability in IC₅₀ measurements. Validate hypotheses with dose-response curves and replicate experiments .

Q. How can crystallographic data resolve ambiguous functional group orientations?

Refine X-ray diffraction data with SHELXTL to model alternative conformations. Electron density maps (e.g., Fo-Fc maps) highlight disordered regions. Compare with solid-state NMR to confirm dynamic behavior in the crystal lattice .

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